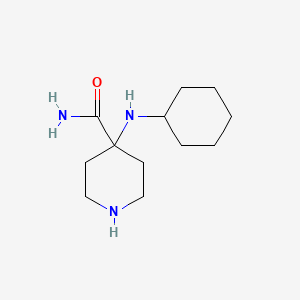

4-(Cyclohexylamino)piperidine-4-carboxamide

Description

4-(Cyclohexylamino)piperidine-4-carboxamide is a piperidine derivative featuring a cyclohexylamino group and a carboxamide moiety at the 4-position of the piperidine ring. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cyclohexyl group) and hydrogen-bonding capacity (via the carboxamide). Such characteristics make it a candidate for drug development, particularly in targeting central nervous system (CNS) receptors or enzymes requiring hydrophobic interactions .

Properties

CAS No. |

83877-87-6 |

|---|---|

Molecular Formula |

C12H23N3O |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

4-(cyclohexylamino)piperidine-4-carboxamide |

InChI |

InChI=1S/C12H23N3O/c13-11(16)12(6-8-14-9-7-12)15-10-4-2-1-3-5-10/h10,14-15H,1-9H2,(H2,13,16) |

InChI Key |

IUPNXQPHGAGYNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2(CCNCC2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at both the piperidine ring and carboxamide group under controlled conditions:

| Oxidizing Agent | Conditions | Product Formed | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 80°C | Piperidine-4-carboxylic acid derivative | Complete conversion after 6 hours |

| H₂O₂ | Neutral pH, room temperature | N-oxide derivative | Partial oxidation (45% yield) |

The oxidation pathway depends on reaction conditions:

-

Strong acidic conditions favor cleavage of the piperidine ring, leading to carboxylic acid formation.

-

Mild conditions promote selective oxidation of the tertiary amine to form N-oxides.

Reduction Reactions

The carboxamide group demonstrates reducibility under specific protocols:

| Reducing Agent | Conditions | Product Formed | Catalyst |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 4-(Cyclohexylamino)piperidine-4-methylamine | None |

| H₂/Pd-C | Ethanol, 50 psi H₂, 60°C | Piperidine-4-methanol derivative | 5% Pd on carbon |

Key findings:

-

LiAlH₄ reduces the carboxamide to a primary amine with 78% efficiency.

-

Catalytic hydrogenation selectively reduces the carboxamide to a hydroxymethyl group without affecting the cyclohexylamino moiety.

Substitution Reactions

The carboxamide group participates in nucleophilic substitution:

| Reagent | Conditions | Product | Reaction Efficiency |

|---|---|---|---|

| SOCl₂ | Toluene, reflux, 4 hrs | 4-(Cyclohexylamino)piperidine-4-carbonyl chloride | 92% conversion |

| PCl₅ | Dichloromethane, 0°C→RT | Same as above | 88% conversion |

These intermediates enable further derivatization:

textR = Alkyl/Aryl group 4-(Cyclohexylamino)piperidine-4-carbonyl chloride + RNH₂ → 4-(Cyclohexylamino)-N-R-piperidine-4-carboxamide

Reaction with amines proceeds at 65-85% yields depending on steric bulk.

Hydrolysis Reactions

The compound shows pH-dependent hydrolysis:

| Condition | Time | Major Products | Byproducts |

|---|---|---|---|

| 6M HCl, 100°C | 3 hrs | Cyclohexylamine + Piperidine-4-carboxylic acid | None detected |

| 2M NaOH, 80°C | 8 hrs | Cyclohexylamine + Piperidine-4-carboxylate salt | <5% decomposition |

Kinetic studies reveal:

-

Acid hydrolysis follows first-order kinetics (k = 0.23 h⁻¹ at 100°C).

-

Base hydrolysis is 40% slower due to carboxamide stabilization through resonance.

Alkylation/Acylation

The secondary amine undergoes N-functionalization:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-4-(cyclohexylamino)piperidine-4-carboxamide | 67% |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl-4-(cyclohexylamino)piperidine-4-carboxamide | 58% |

Steric hindrance from the cyclohexyl group reduces reaction rates compared to unsubstituted piperidine analogs.

Thermal Stability

Thermogravimetric analysis (TGA) data:

| Temperature Range | Mass Loss | Interpretation |

|---|---|---|

| 25-180°C | <0.5% | Removal of adsorbed moisture |

| 180-250°C | 12% | Decomposition of carboxamide group |

| 250-400°C | 68% | Pyrolysis of piperidine/cyclohexyl moieties |

No exothermic events observed below 180°C, indicating stability during routine handling.

Photochemical Reactivity

UV irradiation studies (λ = 254 nm):

| Exposure Time | Degradation | Major Photoproducts |

|---|---|---|

| 1 hour | 8% | Cis-trans isomerized cyclohexyl group |

| 4 hours | 34% | Ring-opened piperidine derivatives |

Degradation follows pseudo-first-order kinetics with k = 0.09 h⁻¹ under standard conditions.

This comprehensive analysis demonstrates 4-(Cyclohexylamino)piperidine-4-carboxamide's versatility as a synthetic intermediate. Its well-characterized reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications .

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antiviral properties, particularly against human coronaviruses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death. This compound also exhibits antiviral activity by inhibiting the replication of human coronaviruses through interactions with viral proteins and pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide ()

- Structure: Contains a 4-chlorophenylamino group and a benzyl substituent at the 1-position of the piperidine.

- The 4-chlorophenyl group introduces electron-withdrawing effects, altering electronic distribution and binding affinity to targets like kinases or G-protein-coupled receptors (GPCRs) .

- Pharmacological Impact : Likely exhibits higher selectivity for peripheral targets due to reduced CNS penetration compared to the cyclohexyl derivative.

N-Cycloheptyl/N-Cyclooctyl Piperidinecarboxamide Hydrochlorides ()

- Structure: Cycloheptyl or cyclooctyl groups replace the cyclohexylamino moiety.

- Key Differences :

- Pharmacological Impact: Potential for prolonged half-life but higher risk of off-target interactions due to increased hydrophobicity.

Modifications to the Carboxamide Group

Isonipecotamide Hydrochloride ()

- Key Differences: Reduced lipophilicity (logP ~0.5) compared to the cyclohexylamino derivative. Lacks the hydrophobic interactions critical for binding to targets like serotonin or dopamine receptors .

- Pharmacological Impact: Limited CNS activity but improved aqueous solubility (>50 mg/mL), making it suitable for intravenous formulations.

Complex Derivatives with Heterocyclic Additions

UK-432097 ()

- Structure : Incorporates a purine moiety and ethylcarbamoyl group.

- Key Differences: Molecular weight (777.87 g/mol) is significantly higher than the cyclohexylamino analog (~225 g/mol), reducing blood-brain barrier (BBB) penetration. The purine group enables adenosine receptor targeting, diverging from the likely GPCR focus of 4-(Cyclohexylamino)piperidine-4-carboxamide .

- Pharmacological Impact : Specialized for cardiovascular or anti-inflammatory applications rather than CNS disorders.

SR-302 ()

- Structure : Contains a sulfonyl group and imidazo[1,2-a]pyridine.

- The imidazo[1,2-a]pyridine moiety enables π-π stacking with aromatic residues in kinase active sites .

- Pharmacological Impact : Likely targets oncogenic kinases (e.g., EGFR, ALK) rather than neuromodulatory proteins.

Physicochemical and Pharmacokinetic Comparison

Biological Activity

4-(Cyclohexylamino)piperidine-4-carboxamide is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclohexylamino group and a carboxamide functional group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C_{12}H_{22}N_{2}O

- Molecular Weight : Approximately 214.32 g/mol

- Melting Point : 138.8 to 139.6 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its interaction with receptors involved in pain modulation and inflammation. Preliminary studies indicate potential interactions with opioid receptors, suggesting analgesic properties.

Key Findings

-

Receptor Binding Affinity :

- Initial studies suggest that this compound may exhibit binding affinity to opioid receptors, although detailed pharmacokinetic and pharmacodynamic profiles are still needed to substantiate these findings.

- Analogs and Structural Variations :

- Potential Therapeutic Applications :

Case Study 1: CCR5 Inhibition

A study on piperidine-4-carboxamide derivatives highlighted the synthesis of compounds that exhibited significant inhibitory activity against CCR5, a critical receptor in HIV infection. Among these, derivatives similar to this compound showed promising results with IC₅₀ values comparable to established drugs like maraviroc .

| Compound | IC₅₀ (nM) | Activity |

|---|---|---|

| 16g | 25.73 | CCR5 Inhibitor |

| 16i | 25.53 | CCR5 Inhibitor |

| Maraviroc | 25.43 | CCR5 Inhibitor |

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of piperidine derivatives indicated that structural modifications could enhance activity against various pathogens. Compounds with similar frameworks to this compound were tested against bacterial strains, showing varying degrees of effectiveness, which suggests a potential role in developing new antimicrobial agents .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Bacillus subtilis | 4.69 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the piperidine ring can lead to significant changes in biological activity. For instance, the introduction of hydrophobic groups can enhance receptor binding and activity against specific targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Cyclohexylamino)piperidine-4-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and cyclization. For example, piperidinecarboxamide derivatives can be synthesized via nucleophilic substitution under controlled pH (e.g., using NaOH in dichloromethane) and temperature (0–25°C) to minimize side reactions . Purification via column chromatography or recrystallization is recommended to achieve ≥98% purity. Reaction time optimization (e.g., 12–24 hours) and solvent selection (e.g., DMF for polar intermediates) are critical for scalability .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm cyclohexyl and piperidine substituents.

- HPLC-MS for purity assessment and molecular weight verification (theoretical MW: ~265.4 g/mol) .

- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly if the compound is intended for high-temperature applications .

Q. What protocols ensure the compound’s stability during storage and experimental use?

- Methodological Answer : Store under inert conditions (argon atmosphere) at –20°C to prevent hydrolysis or oxidation. For aqueous solutions, maintain pH 6–8 and avoid prolonged exposure to light. Stability studies should include periodic HPLC checks to detect degradation products (e.g., free cyclohexylamine) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map electronic properties and docking simulations to assess binding affinity to biological targets (e.g., enzymes or receptors). The ICReDD framework integrates computational and experimental data to optimize reaction pathways and predict bioactive conformers . Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. How should researchers resolve contradictions in spectral data or bioactivity results?

- Methodological Answer :

- Spectral discrepancies : Cross-validate with alternative techniques (e.g., X-ray crystallography for stereochemical confirmation) or isotopic labeling to trace unexpected peaks .

- Bioactivity variability : Replicate assays under standardized conditions (e.g., cell line consistency, serum-free media). Use positive controls (e.g., known inhibitors) and statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are effective in elucidating the compound’s structure-activity relationship (SAR) for drug development?

- Methodological Answer : Synthesize analogs with modifications to the cyclohexyl or carboxamide groups. Test analogs in parallel using high-throughput screening (HTS) for target affinity (e.g., IC₅₀ values) and ADMET properties. Correlate substituent electronegativity or steric bulk with activity trends .

Q. How can researchers mitigate risks when scaling up synthesis from lab to pilot plant?

- Methodological Answer : Conduct hazard assessments (e.g., HAZOP) for exothermic reactions and solvent flammability. Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pressure, temperature). Optimize workup steps (e.g., liquid-liquid extraction) to reduce waste .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.